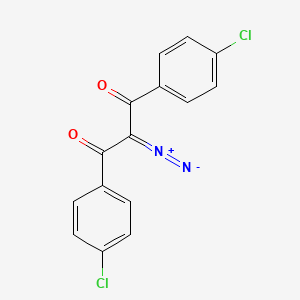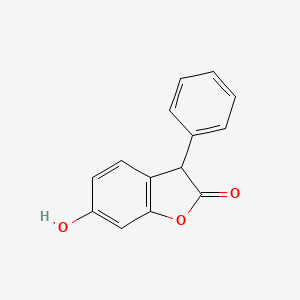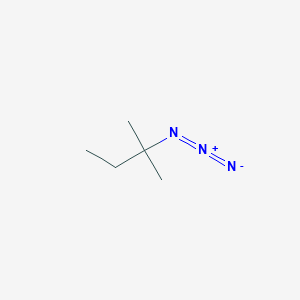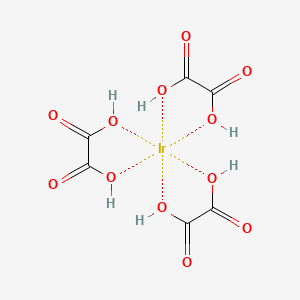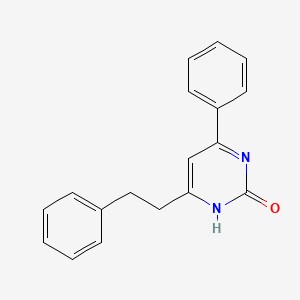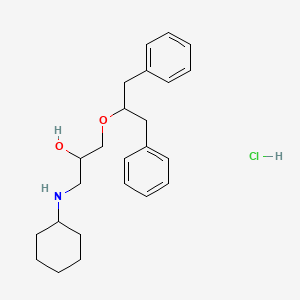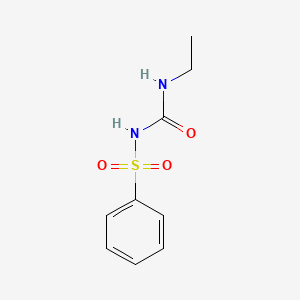
N-(Ethylcarbamoyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Ethylcarbamoyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethylcarbamoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with ethyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
化学反应分析
Types of Reactions
N-(Ethylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or sodium methoxide.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of benzenesulfonamide derivatives with amine groups.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
科学研究应用
N-(Ethylcarbamoyl)benzenesulfonamide has been extensively studied for its applications in:
作用机制
The mechanism of action of N-(Ethylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound disrupts the regulation of pH in cells, leading to antiproliferative effects in cancer cells. The compound’s ability to induce apoptosis in cancer cells further contributes to its therapeutic potential .
相似化合物的比较
Similar Compounds
- N-Butyl-Benzenesulfonamide
- N-(Substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide
- Aryl thiazolone–benzenesulfonamides
Uniqueness
N-(Ethylcarbamoyl)benzenesulfonamide stands out due to its specific ethylcarbamoyl group, which imparts unique chemical properties and biological activities. Compared to other benzenesulfonamide derivatives, it exhibits higher selectivity and potency in inhibiting carbonic anhydrase enzymes, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
32324-41-7 |
|---|---|
分子式 |
C9H12N2O3S |
分子量 |
228.27 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-3-ethylurea |
InChI |
InChI=1S/C9H12N2O3S/c1-2-10-9(12)11-15(13,14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12) |
InChI 键 |
SQJCXVILJWTXQL-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


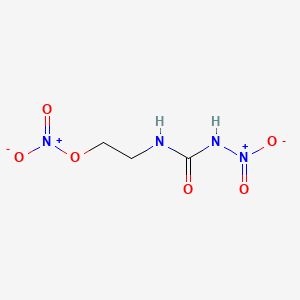
![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)

